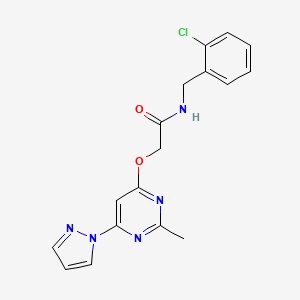

N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

Description

N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a pyrazol-1-yl group at the 6-position, a methyl group at the 2-position, and an acetamide side chain linked via an oxygen atom. The acetamide moiety is further substituted with a 2-chlorobenzyl group.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c1-12-21-15(23-8-4-7-20-23)9-17(22-12)25-11-16(24)19-10-13-5-2-3-6-14(13)18/h2-9H,10-11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDLQSCDJVDLRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCC(=O)NCC2=CC=CC=C2Cl)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide, with the CAS number 1421493-40-4, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆ClN₅O₂ |

| Molecular Weight | 357.8 g/mol |

| CAS Number | 1421493-40-4 |

This compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the pyrazole and pyrimidine moieties suggests potential interactions with enzymes and receptors involved in multiple signaling pathways.

Inhibition Studies

Research indicates that compounds with similar structures have shown significant inhibitory effects on various enzymes, including those involved in cancer progression and infectious diseases. For instance, derivatives of pyrimidine and pyrazole have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, showcasing promising results with IC50 values ranging from 1.35 to 2.18 μM in several studies .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. In a study evaluating various derivatives, compounds similar to this compound demonstrated significant anti-tubercular activity with low cytotoxicity on human cells (HEK-293) indicating a favorable therapeutic index .

Antiviral Activity

Recent investigations into N-Heterocycles have highlighted their potential as antiviral agents. Compounds featuring pyrazole rings have shown enhanced activity against viral targets, suggesting that this compound may also exhibit similar antiviral properties due to its structural components .

Case Study: Anti-Tubercular Activity

A series of studies focused on the anti-tubercular activity of substituted derivatives revealed that compounds with similar structures to this compound were effective against Mycobacterium tuberculosis H37Ra. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential for further development as anti-tubercular agents .

Cytotoxicity Assessment

In vitro assays conducted on HEK-293 cells demonstrated that the evaluated compounds exhibited low cytotoxicity, reinforcing their potential as therapeutic agents while minimizing adverse effects on human cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)

Structural Differences :

- Core : Both compounds share a pyrimidine-acetamide backbone.

- Substituents :

- Epirimil substitutes pyridin-2-yl at the pyrimidine 6-position, whereas the target compound uses pyrazol-1-yl.

- Epirimil has a 3,4-dimethoxyphenyl group on the acetamide vs. the target’s 2-chlorobenzyl.

- Epirimil features a sulfur (thio) linkage between pyrimidine and acetamide, unlike the oxygen (oxy) linkage in the target.

Functional Implications :

- Anticonvulsant Activity: Epirimil demonstrated promising in silico and in vivo anticonvulsant activity .

- Electron Effects : The oxygen linkage in the target compound could increase polarity, reducing bioavailability but improving solubility.

- Substituent Impact : The 2-chlorobenzyl group in the target may confer higher metabolic stability compared to Epirimil’s methoxy groups.

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide

Structural Differences :

- Core : This compound is a chloroacetamide derivative without a pyrimidine or pyrazole moiety.

- Substituents : Features a 2-ethyl-6-methylphenyl group and a chiral methoxy-isopropyl chain.

Functional Implications :

- Herbicidal Activity : Chloroacetamide derivatives are commonly used as herbicides (e.g., metolachlor). The absence of a heterocyclic core in this compound limits direct comparison but highlights the role of chloroacetamide in agrochemical design.

Methyl (2E)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyacrylate

Structural Differences :

- Core : Shares a pyrimidin-4-yl-oxy linkage but replaces acetamide with an acrylate ester.

- Substituents: Features 2-cyanophenoxy and methoxyacrylate groups.

Functional Implications :

- Electrophilic Reactivity : The acrylate moiety may confer reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes).

Data Table: Structural and Functional Comparison

Key Research Findings and Hypotheses

Heterocyclic Substitutions : Pyrazol-1-yl (target) vs. pyridin-2-yl (Epirimil) may alter binding selectivity. Pyrazole’s smaller size and hydrogen-bonding capacity could favor interactions with kinase ATP-binding pockets.

Linkage Effects: The oxygen atom in the target compound may reduce membrane permeability compared to Epirimil’s sulfur but improve aqueous solubility for intravenous applications.

Chlorobenzyl vs. Methoxyphenyl : The 2-chlorobenzyl group in the target could enhance metabolic stability and halogen-bonding interactions, whereas methoxy groups in Epirimil may engage in polar interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.